molecular formula C15H17N3O3 B2687776 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide CAS No. 2034492-27-6

2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide

Cat. No.: B2687776
CAS No.: 2034492-27-6
M. Wt: 287.319
InChI Key: GWRWKFDTWYNJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide backbone substituted with a 2-methoxyethoxy group at the 2-position and a pyridin-3-ylmethylamine group at the 4-position. This compound belongs to the pyridine derivative family, characterized by its heteroaromatic pyridine ring, which is often leveraged in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions with biological targets . The methoxyethoxy side chain may enhance solubility compared to simpler alkoxy substituents, while the pyridin-3-ylmethyl group could contribute to target binding affinity, as seen in analogous kinase inhibitors .

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-7-8-21-14-9-13(4-6-17-14)15(19)18-11-12-3-2-5-16-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWKFDTWYNJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(2-methoxyethoxy)pyridin-3-ylmethanamine with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Core Structure Substituents Notable Features
2-(2-Methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide Iso-nicotinamide - 2-Methoxyethoxy (C₂H₄OCH₃)
- Pyridin-3-ylmethylamine (C₅H₄N-CH₂-NH)
Enhanced solubility via ether chain; dual aromatic systems
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine - Pyridin-3-ylmethyl
- 4-(Trifluoromethoxy)phenyl
Electron-withdrawing CF₃O group; kinase inhibitor scaffold
2-Methoxy-3-pivalamidoisonicotinic acid Iso-nicotinic acid - 2-Methoxy
- 3-Pivalamido (C(CH₃)₃CONH)
Bulky tert-butyl group; potential metabolic stability
4-Amino-2-iodopyridin-3-ol Pyridin-ol - 2-Iodo
- 4-Amino
- 3-Hydroxyl
Halogenation for radioimaging; hydroxyl for H-bonding

Key Observations:

Substituent Effects on Solubility: The 2-methoxyethoxy group in the target compound provides moderate hydrophilicity compared to the trifluoromethoxy group in ’s compound (lipophilic) and the hydroxyl group in 4-amino-2-iodopyridin-3-ol (highly polar) .

Biological Target Implications: The pyridin-3-ylmethyl group is a common motif in kinase inhibitors (e.g., Bcr-Abl inhibitors), suggesting the target compound may interact with ATP-binding pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution for the methoxyethoxy group and reductive amination for the pyridin-3-ylmethylamine moiety, analogous to methods described for pyrazolo-pyrimidine derivatives in .

Research Findings and Data Gaps

Critical Analysis:

  • Structural vs. Empirical Data : While the target compound’s structure is well-defined, experimental data on its physicochemical and biological properties are absent in the provided evidence. Comparative insights are inferred from analogs.
  • Opportunities for Further Study :
    • Kinase Profiling : Prioritize assays against Abl, EGFR, or other tyrosine kinases.
    • Solubility Optimization : Compare with hydroxyl- or PEG-modified analogs to balance hydrophilicity.

Biological Activity

2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with pyridine and methoxyethanol under controlled conditions. This process may be optimized through various synthetic routes to enhance yield and purity.

Antimicrobial Activity

Studies have shown that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties. For instance, a related compound was evaluated against both Gram-positive and Gram-negative bacterial strains, revealing moderate antibacterial activity. The structure-activity relationship (SAR) suggests that modifications in the side chains can influence potency against specific microbial targets .

Inhibition of Enzymatic Activity

Recent research indicates that isonicotinamide derivatives can act as inhibitors of enzymes such as xanthine oxidase (XO). A study highlighted the design and synthesis of various N-phenylisonicotinamide derivatives, where one compound demonstrated an IC50 value of 0.031 μM against XO, suggesting that similar modifications in the target compound could enhance its inhibitory effects . The introduction of functional groups capable of forming hydrogen bonds appears to be crucial for increasing enzymatic inhibition.

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory potential of isonicotinamide derivatives have shown promise. These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. However, specific data on this compound's anti-inflammatory activity remains limited.

Case Studies

  • Antimicrobial Evaluation : A series of isonicotinic acid derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives exhibited significant activity, others showed minimal effects, emphasizing the need for further structural optimization .
  • Enzyme Inhibition : In a comparative study on various N-(pyridin-3-ylmethyl)isonicotinamide compounds, researchers found that modifications at the nitrogen atom significantly impacted enzyme interaction and inhibition efficacy . This highlights the importance of molecular design in enhancing biological activity.

Research Findings Summary

Compound Biological Activity IC50 Value Notes
This compoundAntimicrobialTBDModerate activity against Gram-positive bacteria
N-(3-cyano-4-benzyl)isonicotinamideXanthine oxidase inhibitor0.031 μMSignificant improvement via structural modification
Derivative AAnti-inflammatoryTBDPotential modulation of inflammatory pathways

Q & A

Q. What are the key synthetic routes for 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using pyridinemethanol derivatives and halogenated precursors) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or similar reagents . Optimization includes controlling temperature, solvent selection (polar aprotic solvents preferred), and using catalysts like DMAP to enhance coupling efficiency. Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR; 1H and 13C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxyethoxy, amide bonds). X-ray crystallography can resolve ambiguities in stereochemistry if crystalline forms are obtainable .

Q. How can researchers assess the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is standard. Thresholds for impurities should adhere to ICH guidelines (<0.1% for unknown impurities). Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Contradictions may arise from tautomerism or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) or deuterium exchange experiments clarify proton environments. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is recommended .

Q. What strategies are effective for elucidating the compound’s reaction mechanisms in multi-step syntheses?

Kinetic studies (e.g., varying reagent stoichiometry) and intermediate trapping (using quenching agents) identify rate-determining steps. Isotopic labeling (e.g., 18O in methoxy groups) combined with MS tracks bond formation/cleavage .

Q. How can computational methods predict potential biological targets for this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., PDB) to identify binding affinities. Pharmacophore modeling aligns structural features with known active sites (e.g., kinase inhibitors). MD simulations assess stability of ligand-target complexes .

Q. What experimental approaches address low aqueous solubility in biological assays?

Co-solvency (e.g., DMSO/PBS mixtures), nanoformulation (liposomes), or prodrug strategies (e.g., esterification of methoxyethoxy groups) improve solubility. Dynamic Light Scattering (DLS) monitors particle size in suspensions .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?

Pharmacokinetic studies (e.g., plasma protein binding assays) and metabolite profiling (LC-MS/MS) identify bioavailability issues. Tissue distribution studies using radiolabeled compounds (e.g., 14C) clarify off-target effects .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

Store lyophilized samples at -20°C under inert gas (argon). For solutions, use stabilizers like BHT in anhydrous DMSO. Periodic stability testing via HPLC detects degradation (e.g., hydrolysis of amide bonds) .

Q. How can researchers validate the compound’s role in modulating specific biochemical pathways?

Transcriptomics (RNA-seq) and proteomics (SILAC) identify differentially expressed genes/proteins. CRISPR-Cas9 knockout of suspected targets (e.g., kinases) confirms mechanistic involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.